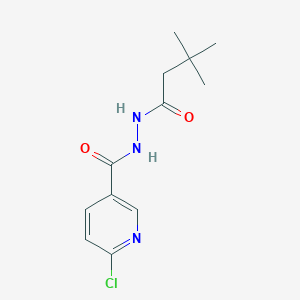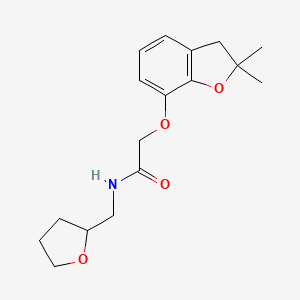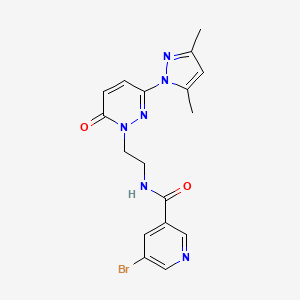
4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluorine atom at the 4-position and a pyrazole ring at the amide nitrogen
Mécanisme D'action
Mode of Action
It’s worth noting that many benzamide derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.
Biochemical Pathways
For instance, some benzamide derivatives are known to inhibit enzymes involved in cellular proliferation and apoptosis .
Pharmacokinetics
The presence of the benzamide moiety could potentially enhance its absorption and distribution due to the lipophilic nature of this group . The metabolism and excretion of this compound would likely depend on its specific interactions with metabolic enzymes and transporters.
Result of Action
Based on the known effects of similar compounds, it could potentially alter cellular processes such as signal transduction, gene expression, and cell cycle progression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the stability of the compound could be affected by pH due to the presence of ionizable groups. Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Substitution at the benzamide core: The 4-fluorobenzoyl chloride is reacted with the pyrazole derivative in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- 4-bromo-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- 4-methyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
Uniqueness
4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-fluoro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(2)18-13(8-10(3)17-18)16-14(19)11-4-6-12(15)7-5-11/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYQYJLKQVJFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(furan-2-yl)methyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B2886778.png)
![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)
![2-[(1-methanesulfonylpiperidin-4-yl)oxy]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B2886782.png)


![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2886788.png)



![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886796.png)
![N-[[1-(Dimethylamino)cyclobutyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2886797.png)
![5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2886798.png)


